molecular formula C4H11NS B1328795 4-aminobutane-1-thiol CAS No. 21100-03-8

4-aminobutane-1-thiol

Cat. No.: B1328795
CAS No.: 21100-03-8
M. Wt: 105.2 g/mol
InChI Key: RIRRYXTXJAZPMP-UHFFFAOYSA-N
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Description

4-aminobutane-1-thiol is an organic compound with the molecular formula C4H11NS. It is also known as 4-Amino-1-butanethiol. This compound is characterized by the presence of both an amino group (-NH2) and a thiol group (-SH) attached to a butane backbone. The combination of these functional groups imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-aminobutane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutanethiol with ammonia (NH3) under controlled conditions. The reaction proceeds as follows:

4-Chlorobutanethiol+NH31-Butanethiol, 4-amino-+HCl\text{4-Chlorobutanethiol} + \text{NH3} \rightarrow \text{this compound} + \text{HCl} 4-Chlorobutanethiol+NH3→1-Butanethiol, 4-amino-+HCl

Another method involves the use of thiourea as a nucleophile in the preparation of thiols from alkyl halides. The reaction occurs by displacement of the halide ion to yield an intermediate alkyl isothiourea salt, which is then hydrolyzed by subsequent reaction with aqueous base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

4-aminobutane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides (R-S-S-R’)

    Reduction: Primary amines (R-NH2)

    Substitution: Thiol derivatives (R-SH)

Scientific Research Applications

4-aminobutane-1-thiol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-aminobutane-1-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form disulfide bonds with cysteine residues in proteins, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

4-aminobutane-1-thiol can be compared with other similar compounds, such as:

The presence of both amino and thiol groups in this compound makes it unique and valuable for specific applications where both functionalities are required.

Properties

IUPAC Name

4-aminobutane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NS/c5-3-1-2-4-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRRYXTXJAZPMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCS)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90175332
Record name 1-Butanethiol, 4-amino-
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Molecular Weight

105.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21100-03-8
Record name 4-Amino-1-butanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21100-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butanethiol, 4-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021100038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanethiol, 4-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminobutane-1-thiol
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